

Monosodium Fumarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium hydrogen fumarate*

Cat. No.: *B1174179*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and metabolic significance of monosodium fumarate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, outlines a standard protocol for its quantitative analysis, and illustrates its central role in cellular metabolism.

Core Molecular and Physical Properties

Monosodium fumarate, the monosodium salt of fumaric acid, is a white crystalline powder. It functions as a food acidity regulator and is an intermediate in the citric acid cycle.^[1] Key quantitative data for this compound are summarized below.

Property	Value	Citations
Chemical Formula	C ₄ H ₃ NaO ₄	[1]
Molecular Weight	138.05 g/mol	[1]
CAS Number	7704-73-6	[1]
Synonyms	Sodium hydrogen fumarate, Monosodium trans-butenedioate	[1]

Experimental Protocols

General Synthesis of Monosodium Fumarate

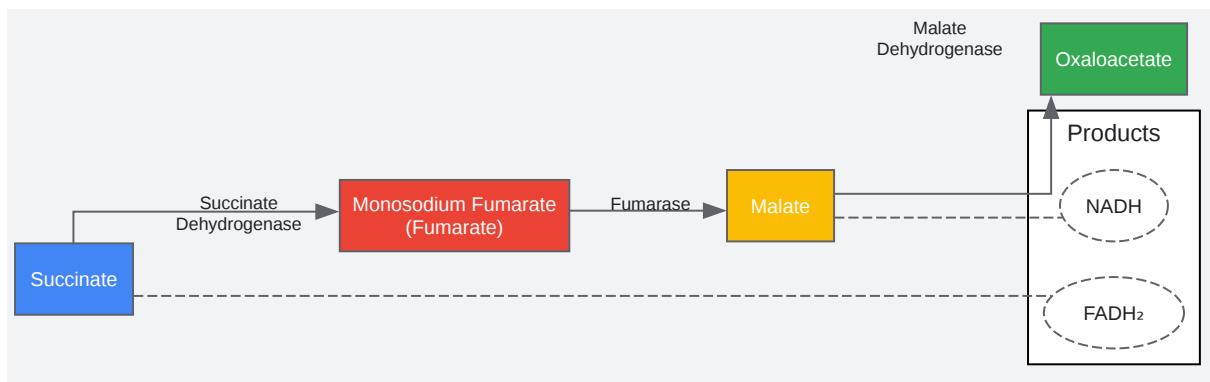
While specific, detailed industrial synthesis protocols are proprietary, monosodium fumarate is generally produced through the neutralization of fumaric acid with a sodium salt, such as sodium hydroxide or sodium carbonate.[\[2\]](#) The reaction involves the replacement of one of the acidic protons of the dicarboxylic fumaric acid with a sodium ion.[\[1\]](#)

A generalized laboratory procedure would involve dissolving fumaric acid in a suitable solvent, followed by the stoichiometric addition of a sodium hydroxide solution. The resulting monosodium fumarate can then be isolated and purified, often by crystallization.

Quantitative Analysis by Titration

A standardized method for determining the purity of monosodium fumarate is through acid-base titration, as specified by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[\[3\]](#)

Principle: This method is based on the titration of the remaining acidic proton of monosodium fumarate with a standardized solution of sodium hydroxide.


Methodology:[\[3\]](#)

- **Sample Preparation:** Accurately weigh approximately 0.3 g of previously dried monosodium fumarate.
- **Dissolution:** Dissolve the sample in 30 mL of distilled water.
- **Titration:**
 - Add 2 drops of phenolphthalein solution as an indicator.
 - Titrate the solution with a standardized 0.1 N sodium hydroxide solution until the first appearance of a persistent pink color.
- **Calculation:** The percentage of monosodium fumarate in the sample is calculated based on the volume of sodium hydroxide solution consumed. Each milliliter of 0.1 N sodium hydroxide

is equivalent to 13.81 mg of C₄H₃NaO₄.

Metabolic Significance: The Krebs Cycle

Monosodium fumarate is a key intermediate in the Krebs (or citric acid) cycle, a fundamental metabolic pathway for cellular energy production. In this cycle, fumarate is formed from the oxidation of succinate and is subsequently converted to malate.[1]

[Click to download full resolution via product page](#)

Caption: Role of Fumarate in the Krebs Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Fumarate | C₄H₃NaO₄ | CID 6076814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. snowhitechem.com [snowhitechem.com]
- 3. fao.org [fao.org]
- To cite this document: BenchChem. [Monosodium Fumarate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1174179#monosodium-fumarate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com